molecular formula C21H27N5OS B11193466 9-[4-(dimethylamino)phenyl]-2-(ethylsulfanyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-[4-(dimethylamino)phenyl]-2-(ethylsulfanyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11193466
M. Wt: 397.5 g/mol
InChI Key: WIWAZQPWBVYDOO-UHFFFAOYSA-N
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Description

9-[4-(dimethylamino)phenyl]-2-(ethylsulfanyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline ring, along with dimethylamino, ethylsulfanyl, and dimethyl substituents. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[4-(dimethylamino)phenyl]-2-(ethylsulfanyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Quinazoline Ring Formation: The quinazoline ring is formed by reacting anthranilic acid derivatives with formamide or other suitable reagents.

    Substitution Reactions: The dimethylamino and ethylsulfanyl groups are introduced through substitution reactions using appropriate reagents such as dimethylamine and ethylthiol.

    Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the triazoloquinazoline structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The dimethylamino and ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigated for potential therapeutic effects in treating various diseases.

    Diagnostic Tools: Used in the development of diagnostic assays and imaging agents.

Industry

    Chemical Synthesis: Employed as an intermediate in the synthesis of other complex organic molecules.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 9-[4-(dimethylamino)phenyl]-2-(ethylsulfanyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Triazoloquinazolines: Compounds with similar triazoloquinazoline structures but different substituents.

    Quinazoline Derivatives: Compounds with quinazoline cores but lacking the triazole ring.

Uniqueness

    Structural Complexity: The combination of triazole and quinazoline rings with dimethylamino and ethylsulfanyl groups makes this compound unique.

    Biological Activity: The specific substituents may confer unique biological activities not seen in similar compounds.

This detailed article provides a comprehensive overview of 9-[4-(dimethylamino)phenyl]-2-(ethylsulfanyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H27N5OS

Molecular Weight

397.5 g/mol

IUPAC Name

9-[4-(dimethylamino)phenyl]-2-ethylsulfanyl-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C21H27N5OS/c1-6-28-20-23-19-22-15-11-21(2,3)12-16(27)17(15)18(26(19)24-20)13-7-9-14(10-8-13)25(4)5/h7-10,18H,6,11-12H2,1-5H3,(H,22,23,24)

InChI Key

WIWAZQPWBVYDOO-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN2C(C3=C(CC(CC3=O)(C)C)NC2=N1)C4=CC=C(C=C4)N(C)C

Origin of Product

United States

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